Cetirizina Amida

Descripción general

Descripción

Cetirizine Amide is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic rhinitis and chronic urticaria

Aplicaciones Científicas De Investigación

Chemistry Applications

Cetirizine amide serves as a valuable model compound in chemical research. Its structural characteristics allow it to be utilized in:

- Synthesis of Antihistamines : Cetirizine amide is used as a precursor in synthesizing more complex antihistamines, facilitating the exploration of new therapeutic agents.

- Building Block for Drug Development : The amide functional group in cetirizine amide provides a versatile site for further chemical modifications, making it an important component in drug design.

Biological Applications

Research into cetirizine amide has revealed several biological interactions, particularly concerning histamine receptors:

- Histamine-1 Receptor Antagonism : Similar to cetirizine, cetirizine amide selectively inhibits peripheral H1 receptors, which plays a crucial role in managing allergic responses. This selectivity minimizes side effects commonly associated with first-generation antihistamines .

- Anti-inflammatory Effects : Cetirizine amide exhibits anti-inflammatory properties by inhibiting the recruitment of eosinophils and reducing the expression of vascular cell adhesion molecules (VCAM-1). These actions contribute to its effectiveness in treating allergic conditions .

Medical Applications

The medical applications of cetirizine amide are primarily linked to its antihistaminic properties:

- Allergy Treatment : Cetirizine amide is investigated for its efficacy in treating allergic rhinitis and chronic urticaria. Clinical studies have shown that it can significantly alleviate symptoms associated with these conditions .

- Pharmacokinetics and Safety : The pharmacokinetic profile of cetirizine amide suggests rapid absorption and prolonged action, making it suitable for once-daily dosing regimens. Its safety profile indicates minimal sedative effects compared to first-generation antihistamines .

Industry Applications

In the pharmaceutical industry, cetirizine amide is being explored for:

- Formulation Development : The compound's stability and solubility properties make it an attractive candidate for new drug formulations aimed at improving delivery systems for allergy medications.

- Research and Development : Its potential as a lead compound encourages further research into new antihistamine drugs that may offer enhanced efficacy or reduced side effects compared to existing options .

Case Study 1: Efficacy in Allergic Rhinitis

In clinical trials assessing the efficacy of cetirizine amide for allergic rhinitis, patients reported significant improvements in symptom relief compared to placebo groups. The studies highlighted its rapid onset of action and sustained relief over 24 hours, validating its use as a first-line treatment option.

Case Study 2: Safety Profile Analysis

A comprehensive review of adverse effects associated with cetirizine amide indicated a low incidence of sedation and anticholinergic effects. This safety profile positions it favorably among second-generation antihistamines, particularly for patients requiring long-term management of allergic conditions .

Mecanismo De Acción

Target of Action

Cetirizine Amide, like its parent compound Cetirizine, is a selective antagonist of the Histamine-1 (H1) receptor . This receptor plays a crucial role in mediating allergic reactions. The H1 receptor is primarily found in smooth muscle, endothelial cells, and central nervous system tissue, and is responsible for causing symptoms of allergic reactions .

Mode of Action

Cetirizine Amide achieves its main effects through the selective inhibition of peripheral H1 receptors . By blocking these receptors, it prevents histamine, a compound that is released by cells in response to allergic and inflammatory reactions, from binding and triggering allergic symptoms .

Biochemical Pathways

It is known that the drug’s action on h1 receptors can inhibit the recruitment of eosinophils, release leukotriene b4, and decrease the expression of the vascular cell adhesion molecule (vcam-1), thus exerting a powerful anti-inflammatory effect .

Pharmacokinetics

Cetirizine is rapidly absorbed with peak concentrations occurring approximately 1.4 hours after a 5 mg dose, and 0.8 hours after a 10 mg dose . The serum-elimination half-life of cetirizine is around 7 hours . More than 90% of the circulating drug is bound to human serum albumin , which acts as an inactive reservoir. The drug is only slightly metabolized in the liver and then eliminated by renal excretion .

Result of Action

The molecular and cellular effects of Cetirizine Amide’s action are primarily the reduction of allergic symptoms. By blocking the H1 receptor, it prevents histamine from triggering allergic reactions, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives . It also has anti-inflammatory effects, which can further alleviate symptoms of allergic reactions .

Action Environment

The efficacy and stability of Cetirizine Amide can be influenced by various environmental factors. For instance, the drug’s absorption and effectiveness can be affected by the pH of the gastrointestinal tract. Additionally, certain environmental allergens can trigger the release of histamine, thereby increasing the demand for H1 receptor antagonists like Cetirizine Amide .

Análisis Bioquímico

Biochemical Properties

Cetirizine Amide interacts with histamine H1 receptors, mostly outside the brain . It inhibits the secretion of histamine, regulates the release of cytokines and chemokines, and thereby regulates the recruitment of inflammatory cells . It also shows anti-inflammatory properties independent of H1 receptors .

Cellular Effects

Cetirizine Amide has a significant impact on various types of cells and cellular processes. It effectively relieves symptoms associated with allergic rhinitis and chronic idiopathic urticaria . It also has anti-inflammatory properties that may play a role in asthma management . There is evidence that Cetirizine Amide improves symptoms of urticaria .

Molecular Mechanism

The molecular mechanism of Cetirizine Amide is primarily through the selective inhibition of peripheral H1 receptors . By blocking these receptors, it prevents histamine from acting on them, thereby relieving allergic symptoms .

Temporal Effects in Laboratory Settings

Cetirizine Amide has been shown to have a rapid onset of action, with effects generally beginning within thirty minutes and lasting for about a day . It is well-absorbed, with a bioavailability of over 70% . The elimination half-life ranges from 6.5 to 10 hours .

Dosage Effects in Animal Models

In animal models, a once-daily dosing regimen of 2–4 mg/kg of Cetirizine Amide has been shown to provide a sufficient antihistamine effect . The effects of the product can vary with different dosages .

Metabolic Pathways

Cetirizine Amide is involved in minimal metabolic pathways, primarily non-cytochrome P450-mediated . It is well-absorbed and undergoes minimal first-pass metabolism .

Transport and Distribution

Cetirizine Amide is transported and distributed within cells and tissues. It is well-absorbed and reaches the target organs at an effective concentration . It has a low volume of distribution, indicating limited distribution to peripheral tissues .

Subcellular Localization

The subcellular localization of Cetirizine Amide is primarily in the cytoplasm . This localization allows it to effectively interact with peripheral H1 receptors and exert its antihistamine effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cetirizine Amide typically involves the reaction of cetirizine with an appropriate amide-forming reagent. One common method is the reaction of cetirizine with an acyl chloride or anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of Cetirizine Amide may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield. The choice of reagents and solvents in industrial settings is also influenced by factors such as cost, availability, and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Cetirizine Amide can undergo various chemical reactions, including:

Oxidation: The amide group can be oxidized to form corresponding N-oxides under specific conditions.

Reduction: Reduction of the amide group can yield amines.

Substitution: The aromatic rings in Cetirizine Amide can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products

Oxidation: N-oxides of Cetirizine Amide.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of Cetirizine Amide.

Comparación Con Compuestos Similares

Similar Compounds

Cetirizine: The parent compound, widely used as an antihistamine.

Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties.

Loratadine: Another second-generation antihistamine with a similar mechanism of action.

Uniqueness

Cetirizine Amide’s uniqueness lies in its amide functional group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in absorption, distribution, metabolism, and excretion compared to its parent compound, cetirizine.

Actividad Biológica

Cetirizine Amide, a derivative of the well-known antihistamine cetirizine, exhibits significant biological activity primarily through its action as a selective antagonist of the histamine H1 receptor. This article explores its mechanisms of action, pharmacokinetics, cellular effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Target Receptors

Cetirizine Amide primarily targets the H1 receptor , which is crucial in mediating allergic responses. By selectively inhibiting these receptors, it effectively reduces symptoms associated with allergic rhinitis and chronic idiopathic urticaria .

Biochemical Pathways

The compound's action leads to several biochemical effects:

- Inhibition of Eosinophil Recruitment : Cetirizine Amide inhibits eosinophil recruitment, which is pivotal in allergic inflammation.

- Reduction of Leukotriene Release : It decreases the release of leukotriene B4, a mediator involved in inflammatory responses.

- Decreased VCAM-1 Expression : The compound lowers the expression of vascular cell adhesion molecule-1 (VCAM-1), further contributing to its anti-inflammatory effects.

Pharmacokinetics

The pharmacokinetic profile of Cetirizine Amide mirrors that of cetirizine, characterized by rapid absorption and peak plasma concentrations occurring approximately 1.4 hours after administration. The key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | 311 ng/mL (after 10 mg dose) |

| Time to Peak Concentration (Tmax) | ~1.4 hours |

| Half-life | ~8 hours |

| Protein Binding | 93% |

| Excretion | Primarily via urine |

Food intake does not significantly affect the drug's bioavailability but can delay the time to peak concentration by approximately 1.7 hours .

Cellular Effects

Cetirizine Amide has demonstrated various cellular effects relevant to its antihistaminic activity:

- Anti-inflammatory Action : Studies indicate that it significantly reduces inflammatory cell infiltration in allergic conditions.

- Efficacy in Allergic Models : In animal models, a dosing regimen of 2–4 mg/kg has been shown to provide effective relief from allergy symptoms .

Research Findings

Recent studies have investigated the broader implications and potential repurposing of cetirizine and its derivatives:

- A study highlighted cetirizine's efficacy in mitigating infusion-associated reactions and its potential role in treating androgenetic alopecia .

- Another research effort focused on the synthesis of nitric oxide-releasing derivatives of cetirizine, which retained antihistamine activity while potentially offering broader antiallergic effects .

Case Studies

Several case studies illustrate the clinical applications and effectiveness of Cetirizine Amide:

- Allergic Rhinitis Treatment : In clinical trials, cetirizine has been shown to significantly reduce the severity and duration of symptoms related to allergic rhinitis compared to placebo .

- Chronic Urticaria Management : Cetirizine Amide effectively alleviates pruritus and hives in chronic urticaria patients, demonstrating a favorable safety profile with minimal sedation compared to first-generation antihistamines .

Propiedades

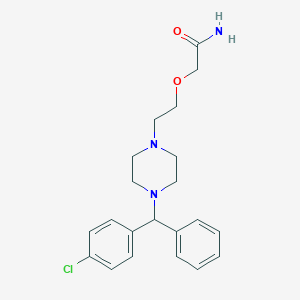

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJDQBJDVOYDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861492 | |

| Record name | 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163837-43-2, 83881-37-2 | |

| Record name | (+)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163837-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetirizine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide,2-[2-[4-[(R,S)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETIRIZINE AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC71952W5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the separation of cetirizine amide enantiomers important for synthesizing cetirizine dihydrochloride?

A1: Cetirizine, the active form of the drug, exists as a pair of enantiomers. [] While both enantiomers might possess some level of activity, often, one enantiomer exhibits superior pharmacological properties or a better safety profile. The research paper highlights a method for producing enantiomerically pure cetirizine dihydrochloride, suggesting that this specific enantiomer is the desired form for pharmaceutical use. Separating cetirizine amide enantiomers using chiral HPLC is a crucial step in ensuring the final drug product consists of the single, desired enantiomer, leading to a more effective and potentially safer medication. []

Q2: What makes Chiralpak AD column suitable for separating cetirizine amide enantiomers?

A2: The research states that cetirizine amide exhibits an α value of 2.76 and a USP resolution of 8.54 on a Chiralpak AD column. [] This indicates a significant separation between the two enantiomers when using this specific chiral stationary phase. Chiralpak AD columns are known for their ability to separate a wide range of chiral compounds, likely due to the specific chiral selector immobilized on the column. This selector interacts differently with each enantiomer of cetirizine amide, allowing for their effective separation during the chromatographic process. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.